molecular formula C17H14ClN3O3 B2537386 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide CAS No. 866237-93-6

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

Cat. No.: B2537386
CAS No.: 866237-93-6
M. Wt: 343.77
InChI Key: PXMOQRFGGYODRG-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is a synthetic 1,2,5-oxadiazole (furazan) derivative characterized by a 4-chlorophenyl substituent on the oxadiazole ring and a 4-ethoxybenzamide group at the 3-position. This compound belongs to a broader class of 3,4-disubstituted 1,2,5-oxadiazoles, which are frequently studied for their biological activities, including antiproliferative and antiplasmodial properties . Its molecular formula is C₁₇H₁₄ClN₃O₃, with a molecular weight of 343.7644 g/mol .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-2-23-14-9-5-12(6-10-14)17(22)19-16-15(20-24-21-16)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMOQRFGGYODRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds, which can be introduced through various substitution reactions.

    Attachment of the ethoxybenzamide moiety: This can be done by reacting the oxadiazole intermediate with ethoxybenzoyl chloride or similar reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and aromatic systems in this compound are susceptible to oxidation under specific conditions. Key reactions include:

Reagents/Conditions Products Mechanistic Pathway References
Potassium permanganate (KMnO₄)Oxidized oxadiazole derivatives (e.g., ketones)Cleavage of the oxadiazole ring or side-chain oxidation
Chromium trioxide (CrO₃)Introduction of hydroxyl/carboxyl groupsElectrophilic aromatic substitution

Research Findings :

  • Oxidation at the oxadiazole ring’s nitrogen atoms can lead to ring-opening reactions, forming nitrile oxides or carbonyl intermediates.

  • The 4-ethoxy group on the benzamide moiety undergoes demethylation to yield phenolic derivatives under strong oxidative conditions.

Reduction Reactions

Reduction primarily targets the oxadiazole ring and the amide bond:

Reagents/Conditions Products Mechanistic Pathway References
Lithium aluminum hydride (LiAlH₄)Reduction to amines or alcoholsRing-opening via hydride attack
Catalytic hydrogenation (H₂/Pd)Saturated oxadiazoline derivativesPartial reduction of the oxadiazole ring

Key Observations :

  • Complete reduction of the oxadiazole ring generates diamines, while selective reduction preserves the aromatic chlorophenyl group.

  • The amide bond remains stable under mild reducing conditions but cleaves to form aniline derivatives under vigorous treatment .

Substitution Reactions

The electron-deficient oxadiazole ring and activated aromatic positions facilitate nucleophilic/electrophilic substitutions:

Reagents/Conditions Products Mechanistic Pathway References
Alkyl halides (R-X)Alkylation at oxadiazole nitrogenSN2 displacement
Acyl chlorides (R-COCl)Acylation of the amide nitrogenNucleophilic acyl substitution

Notable Examples :

  • Reaction with methyl iodide introduces methyl groups at the oxadiazole N-atom, altering electronic properties .

  • Electrophilic substitution on the chlorophenyl ring (e.g., nitration) occurs at the meta position due to steric and electronic effects.

Hydrolysis Reactions

Hydrolytic cleavage is observed under acidic or basic conditions:

Conditions Products Mechanistic Pathway References
Aqueous HCl (reflux)Benzamide and chlorophenyl hydrazine derivativesAcid-catalyzed ring-opening
NaOH/EtOHCarboxylic acid and hydroxylamine intermediatesBase-mediated hydrolysis

Experimental Data :

  • Hydrolysis at pH > 10 results in complete degradation of the oxadiazole ring, yielding 4-ethoxybenzoic acid and 4-chlorophenylhydroxylamine .

Photochemical Reactions

Limited studies suggest potential photoreactivity due to the oxadiazole’s conjugation:

Conditions Products Mechanistic Pathway References
UV light (λ = 254 nm)Diradical intermediates or dimerization products[2+2] Cycloaddition or bond cleavage

Theoretical Insights :

  • Computational models predict the formation of singlet oxygen adducts under UV irradiation, though experimental validation is pending .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of oxadiazoles can induce apoptosis in glioblastoma cells by damaging DNA and disrupting cellular processes . The compound's structure allows it to interact with specific molecular targets involved in cancer progression.

Antidiabetic Potential

Research indicates that oxadiazole derivatives may possess anti-diabetic properties. A study involving Drosophila melanogaster as a model organism showed that certain oxadiazole compounds significantly reduced glucose levels in genetically modified diabetic models . This suggests a potential for this compound in developing treatments for diabetes by targeting metabolic pathways.

Neuroprotective Effects

The neuroprotective potential of oxadiazole compounds has been explored in the context of Alzheimer's disease. Compounds similar to this compound have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This inhibition could lead to enhanced cognitive function and memory retention in patients suffering from neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against human glioblastoma cells. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Diabetes Management

A study conducted on Drosophila models assessed various oxadiazole derivatives for their anti-diabetic effects. Among these compounds, those structurally related to this compound demonstrated notable reductions in blood glucose levels and improvements in insulin sensitivity .

Case Study 3: Neuroprotection

Research published in Journal of Medicinal Chemistry highlighted the potential of oxadiazole derivatives as acetylcholinesterase inhibitors. The study utilized molecular docking simulations to predict binding interactions between these compounds and the enzyme responsible for acetylcholine breakdown. The findings suggest that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-y]-4-ethoxybenzamide could be a promising candidate for further development as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or other essential processes . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Data

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Reference
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (Target) 4-Chlorophenyl 4-Ethoxy C₁₇H₁₄ClN₃O₃ 343.7644
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide 4-Chlorophenyl 3-Fluoro C₁₅H₁₀ClFN₃O₂ 318.71
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide 4-Chlorophenyl 3-Trifluoromethyl C₁₆H₁₀ClF₃N₃O₂ 368.72
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide 4-Methoxyphenyl Propanamide C₁₂H₁₃N₃O₃ 247.25
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-chlorobenzamide 3,4-Diethoxyphenyl 4-Chloro C₁₉H₁₈ClN₃O₄ 387.82

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group on the oxadiazole ring (target compound) enhances stability compared to analogs with methoxy or ethoxy substituents, which are electron-donating .
  • Steric Effects : Bulkier substituents (e.g., 3,4-diethoxyphenyl in ) may reduce solubility but improve selectivity for hydrophobic binding pockets.

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its chemical characteristics, synthesis methods, and biological activities, supported by data tables and relevant research findings.

Chemical Characteristics

The molecular formula of this compound is C16H16ClN3O2C_{16}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 319.77 g/mol. The compound features a chlorophenyl group and an ethoxybenzamide moiety, contributing to its unique properties.

Property Value
Molecular FormulaC16H16ClN3O2
Molecular Weight319.77 g/mol
LogP4.205
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area67.372

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Chlorophenyl Group : Substitution reactions using chlorinating agents are employed to incorporate the chlorophenyl moiety.
  • Attachment of Ethoxybenzamide : This is accomplished through nucleophilic substitution reactions with appropriate acetic acid derivatives.

Biological Activities

Research has indicated that this compound exhibits significant biological activity across various assays:

Antimicrobial Activity

In studies assessing antimicrobial efficacy, this compound has shown promising results against several pathogens, including Mycobacterium tuberculosis. Its mechanism of action appears to involve inhibition of cell proliferation and disruption of cellular processes.

Antitumor Activity

The compound has been evaluated for antitumor properties in vitro and in vivo. It demonstrates the ability to inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study illustrated that it effectively inhibited the proliferation of cancer cell lines in a dose-dependent manner.

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. Notably, it inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    Pathogen MIC (µg/mL)
    Mycobacterium tuberculosis12
    Staphylococcus aureus8
    Escherichia coli16
  • Antitumor Activity in Cell Lines : In vitro assays on HeLa cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.
    Concentration (µM) Cell Viability (%)
    0100
    1075
    5045
    10020

Q & A

Q. What are the recommended synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic substitution or acylation reactions. A typical method involves reacting 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine with 4-ethoxybenzoyl chloride in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base at 0–25°C . Key optimization steps include:

  • Solvent purity : Use anhydrous DMF to prevent hydrolysis of the acyl chloride.
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from dichloromethane yields high-purity product (≥95% by HPLC) .

Q. What spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm the presence of the ethoxy group (δ ~1.4 ppm for CH3, δ ~4.1 ppm for OCH2) and aromatic protons (δ 7.2–8.3 ppm) .
  • HRMS : Verify molecular ion [M+H]+ at m/z 368.0824 (calculated for C17H14ClN3O3) .
  • IR : Detect carbonyl (C=O) stretch at ~1670 cm⁻¹ and oxadiazole ring vibrations at 1550–1600 cm⁻¹ .

Q. How is preliminary biological activity screening conducted for this compound?

Answer:

  • Antiproliferative assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 determination over 48–72 hours) .
  • STAT3 inhibition : Use fluorescence polarization assays to measure binding affinity to the STAT3-SH2 domain (IC50 ~17.7 µM reported for a related oxadiazole derivative) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

  • Substituent variation : Replace the ethoxy group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methyl) groups to assess impact on STAT3 binding .
  • Bioisosteric replacements : Substitute the 1,2,5-oxadiazole ring with 1,3,4-oxadiazole or thiadiazole to evaluate scaffold flexibility .
  • Data analysis : Corrogate potency (IC50) with substituent Hammett constants (σ) or logP values to identify trends .

Q. Example SAR Table

Substituent (R)IC50 (STAT3 binding, µM)LogP
4-EthoxyPending3.2
4-CF317.7 3.8
4-F45.2 2.9

Q. What computational strategies are used to elucidate the mechanism of STAT3 inhibition?

Answer:

  • Molecular docking : Dock the compound into the STAT3-SH2 domain (PDB: 1BG1) using AutoDock Vina. Key interactions include hydrogen bonding with Lys591 and π-π stacking with Tyr640 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable binding) .

Q. How should researchers address contradictory bioactivity data across studies?

Answer:

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
  • Purity validation : Confirm compound purity via HPLC (>98%) and LC-MS to rule out degradation products .
  • Structural confirmation : Use single-crystal X-ray diffraction (e.g., orthorhombic P212121 space group, as in related oxadiazoles) to verify stereochemistry .

Q. What methodologies improve solubility and bioavailability for in vivo studies?

Answer:

  • Formulation : Prepare PEG-400/water (60:40) co-solvents for intravenous administration (test stability via UV-Vis at λmax ~270 nm) .
  • Prodrug design : Synthesize phosphate esters at the ethoxy group to enhance aqueous solubility, followed by enzymatic hydrolysis in plasma .

Methodological Pitfalls and Solutions

Q. Low yields during synthesis

  • Cause : Hydrolysis of the acyl chloride due to residual moisture.
  • Solution : Use molecular sieves in DMF and maintain inert atmosphere .

Q. Inconsistent biological activity

  • Cause : Batch-to-batch variability in crystallinity.
  • Solution : Characterize polymorphs via DSC and PXRD; select the most thermodynamically stable form .

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